Geosmin-d3

Descripción general

Descripción

Geosmin-d3 is a deuterated analog of geosmin, a naturally occurring organic compound known for its distinct earthy odor. Geosmin is produced by various microorganisms, including cyanobacteria and actinobacteria, and is responsible for the characteristic smell of soil and freshwater after rain. The deuterated form, this compound, is often used in scientific research to study the biosynthesis and metabolic pathways of geosmin due to its stable isotope labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Geosmin-d3 can be synthesized through the deuteration of geosmin. The process involves the incorporation of deuterium atoms into the geosmin molecule. One common method is the catalytic hydrogenation of geosmin in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and reactors designed for isotope labeling. The deuterated product is then purified through distillation or chromatography to achieve the desired isotopic purity and chemical purity.

Análisis De Reacciones Químicas

Types of Reactions: Geosmin-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction involving reagents like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), and bases (sodium hydroxide).

Major Products:

Oxidation: Oxygenated derivatives such as ketones and alcohols.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated compounds and other substituted derivatives.

Aplicaciones Científicas De Investigación

Environmental Chemistry

Geosmin-d3 is extensively used as a tracer in environmental studies to understand the biosynthesis and metabolic pathways of geosmin-producing microorganisms. Researchers can introduce this compound into ecosystems to track its incorporation into microbial metabolites, providing insights into microbial community dynamics and their ecological roles.

Case Study: Microbial Pathways

A study investigated the metabolic pathways of geosmin in different environmental settings. By using this compound as a tracer, researchers were able to map how specific bacteria metabolized geosmin, revealing critical interactions within microbial communities and their responses to environmental changes .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for quantifying geosmin levels in various samples. Its isotopic signature enhances sensitivity and specificity in detection methods.

Table 1: Comparison of Detection Methods for Geosmin

| Method | Detection Limit (ppt) | Recovery Rate (%) | Coefficient of Variation (%) |

|---|---|---|---|

| HS-GC/MS | 0.1 | 104 - 115 | 6.1 - 7.5 |

| SPME-GC/MS | 1.0 | 107 - 117 | 8.5 - 10.4 |

This table summarizes the effectiveness of different analytical methods employing this compound as an internal standard, demonstrating its role in improving measurement accuracy .

Biological Research

This compound is utilized in biological studies to explore olfactory perception mechanisms in humans and animals. By differentiating between labeled and unlabeled geosmin, researchers can investigate how the olfactory system processes this compound.

Case Study: Olfactory Research

A study focused on the olfactory response to this compound revealed that its detection threshold in humans is remarkably low, ranging from 0.006 to 0.01 micrograms per liter in water. This sensitivity underscores the importance of this compound in understanding odor detection mechanisms .

Aquaculture Applications

In aquaculture, geosmin is known to cause off-flavors in fish due to its earthy taste. Research involving this compound has explored biosorption techniques using microalgae to remove geosmin from recirculating aquaculture systems.

Table 2: Biosorption Efficiency of Microalgae

| Microalgae Species | Initial Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| Tetraselmis suecica | 2 | 53.56 |

| Nannochloropsis oculata | 2 | 25.06 |

This table illustrates the effectiveness of different microalgae species in removing geosmin from aquaculture water, highlighting potential methods for managing odor-related issues .

Industrial Applications

This compound is also applied in developing methods for detecting and removing geosmin from drinking water supplies due to its impact on water quality and taste.

Case Study: Water Treatment Technologies

Research has focused on photocatalytic degradation methods for geosmin in water treatment processes. Studies indicate that the presence of radical scavengers can inhibit the degradation rate of geosmin, emphasizing the need for optimized treatment strategies .

Mecanismo De Acción

The mechanism of action of Geosmin-d3 involves its interaction with specific enzymes and metabolic pathways. Geosmin synthase, a bifunctional enzyme, catalyzes the conversion of farnesyl pyrophosphate to geosmin through a two-step reaction. The deuterated form, this compound, follows the same biosynthetic pathway, allowing researchers to study the stereochemical course and intermediate steps of the reaction. The incorporation of deuterium atoms provides insights into the enzyme’s catalytic mechanism and the role of specific hydrogen atoms in the reaction.

Comparación Con Compuestos Similares

Geosmin-d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some related compounds include:

Geosmin: The non-deuterated form, known for its earthy odor and widespread occurrence in nature.

2-Methylisoborneol: Another earthy-smelling compound produced by microorganisms, often found alongside geosmin in water supplies.

Dehydrogeosmin: A derivative of geosmin with a similar structure but different chemical properties.

This compound’s uniqueness lies in its use as a tracer in scientific research, providing valuable information on the biosynthesis and metabolic pathways of geosmin and related compounds.

Actividad Biológica

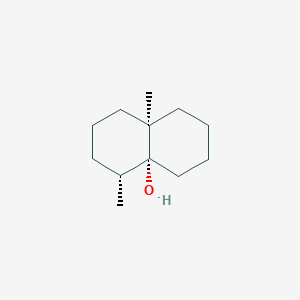

Geosmin-d3 is a deuterated derivative of geosmin, a bicyclic terpene known for its earthy aroma, primarily produced by certain bacteria and fungi. This compound has garnered interest in various fields, including environmental microbiology, olfactory research, and chemical ecology, due to its unique isotopic labeling properties and biological activities.

Chemical Structure and Properties

This compound retains the same chemical structure as geosmin but features three deuterium atoms replacing hydrogen at specific positions. This isotopic substitution facilitates tracking in metabolic studies without altering the fundamental biochemical pathways of geosmin. The compound's structure can be summarized as follows:

| Property | Geosmin | This compound |

|---|---|---|

| Chemical Formula | C₁₀H₁₈O | C₁₀D₃H₁₅O |

| Molecular Weight | 154.25 g/mol | 157.25 g/mol |

| Isotopic Labeling | None | Deuterated |

Biological Activity

1. Microbial Metabolism:

this compound serves as a tracer molecule in studies examining the metabolism of geosmin-producing microorganisms. By introducing this compound into microbial systems, researchers can track its incorporation into downstream metabolites, providing insights into the metabolic pathways involved in geosmin production and its ecological roles .

2. Olfactory Research:

In olfactory studies, this compound is utilized to differentiate between labeled and unlabeled compounds. This differentiation allows scientists to explore how organisms perceive geosmin, contributing to a deeper understanding of odor detection mechanisms in various species, including insects and mammals .

3. Ecological Implications:

Geosmin has been shown to act as a warning signal against predation in certain ecosystems. For instance, studies indicate that it reduces grazing by predators on bacteria like Streptomyces coelicolor, suggesting that it may play a role in chemical communication within microbial communities .

Case Study 1: this compound in Microbial Ecology

A study explored the use of this compound to trace microbial activity in soil environments. Researchers introduced this compound into soil samples and monitored its metabolic pathways through gas chromatography-mass spectrometry (GC-MS). The results indicated that specific microbial populations preferentially metabolized this compound over natural geosmin, highlighting its utility in ecological research .

Case Study 2: Olfactory Response in Insects

In another investigation, the olfactory responses of honeybees to varying concentrations of geosmin were assessed using electroantennography (EAG). The study found that at low concentrations (10^-6 M), bees exhibited significant antennal responses to geosmin, which diminished at higher concentrations (10^-3 M). This non-monotonic response pattern suggests complex interactions between concentration levels and olfactory receptor activation .

Research Findings

Recent research has provided valuable insights into the biological activity of geosmin and its derivatives:

- Olfactory Processing: Geosmin elicits responses across multiple glomeruli in the insect brain, indicating its importance as an olfactory cue .

- Predation Effects: Geosmin acts as a deterrent against predators like C. elegans, enhancing survival for microorganisms producing it .

- Environmental Tracing: this compound's isotopic labeling allows for precise tracking of microbial processes in environmental studies, aiding in understanding ecosystem dynamics .

Propiedades

IUPAC Name |

(4R,4aR,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-IJLUTSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@]2([C@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401186647 | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16452-32-7 | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16452-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4alpha,4aalpha,8aalpha)-Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.